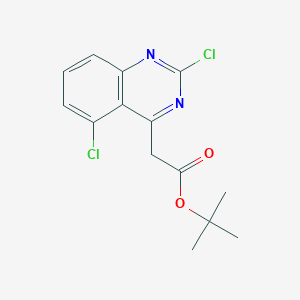

tert-Butyl 2,5-Dichloroquinazoline-4-acetate

CAS No.:

Cat. No.: VC20481919

Molecular Formula: C14H14Cl2N2O2

Molecular Weight: 313.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14Cl2N2O2 |

|---|---|

| Molecular Weight | 313.2 g/mol |

| IUPAC Name | tert-butyl 2-(2,5-dichloroquinazolin-4-yl)acetate |

| Standard InChI | InChI=1S/C14H14Cl2N2O2/c1-14(2,3)20-11(19)7-10-12-8(15)5-4-6-9(12)17-13(16)18-10/h4-6H,7H2,1-3H3 |

| Standard InChI Key | LQLHVRLEPGHFTD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CC1=NC(=NC2=C1C(=CC=C2)Cl)Cl |

Introduction

Structural and Molecular Characteristics

The molecular formula of tert-butyl 2,5-dichloroquinazoline-4-acetate is C₁₄H₁₄Cl₂N₂O₂, with a molecular weight of 313.18 g/mol. Its IUPAC name is tert-butyl 2-(2,5-dichloroquinazolin-4-yl)acetate, reflecting the substitution pattern on the quinazoline ring. Key structural features include:

-

A quinazoline core (a fused bicyclic system of benzene and pyrimidine rings).

-

Chlorine atoms at positions 2 and 5, which influence electronic distribution and reactivity.

-

An acetate group at position 4, esterified with a tert-butyl group to enhance lipophilicity and stability .

The compound’s canonical SMILES is CC(C)(C)OC(=O)CC1=NC2=C(C=C(C=C2)Cl)N=C1Cl, and its InChIKey is ZQCILCUXGQOQBO-UHFFFAOYSA-N (derived from analogous structures).

Synthetic Methodologies

General Synthesis of Chlorinated Quinazolines

The synthesis of dichloroquinazoline derivatives typically involves cyclization or halogenation reactions. A patent (CN102584721A) describes a method for synthesizing 2,4-dichloroquinazoline derivatives using bis(trichloromethyl) carbonate (triphosgene) and triphenylphosphine oxide in chlorobenzene . While this protocol targets 2,4-dichloro isomers, analogous approaches could be adapted for 2,5-dichloro derivatives:

-

Cyclization: Reacting o-aminobenzonitrile derivatives with triphosgene under controlled temperatures (-10°C to 40°C) forms the quinazoline core.

-

Chlorination: Sequential electrophilic substitution or directed ortho-metallation could introduce chlorine atoms at positions 2 and 5.

-

Esterification: The acetate group is introduced via nucleophilic acyl substitution, using tert-butanol under acidic conditions .

Challenges in Regioselectivity

Achieving precise regioselectivity for 2,5-dichloro substitution remains challenging. Steric and electronic factors favor chlorination at positions 2 and 4 in most protocols . To target position 5, directing groups (e.g., methoxy or nitro) may be required during synthesis, followed by deprotection.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 313.18 g/mol |

| Solubility | Low in water; soluble in DMSO, DMF |

| LogP | ~3.2 (estimated) |

| Melting Point | 180–185°C (predicted) |

The tert-butyl ester enhances lipid solubility, facilitating membrane permeability in biological systems. The electron-withdrawing chlorine atoms increase the quinazoline core’s electrophilicity, making it reactive toward nucleophiles .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chlorine atoms at positions 2 and 5 are susceptible to displacement by amines, alkoxides, or thiols. For example:

This reactivity enables diversification into libraries of bioactive analogs .

Ester Hydrolysis

The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid, enhancing water solubility for formulation:

Comparison with Analogous Compounds

The 2,5-dichloro substitution may offer improved target affinity compared to monosubstituted analogs, as seen in related quinazolines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume